molecular formula C11H22N2 B13261605 4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine

4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine

Cat. No.: B13261605
M. Wt: 182.31 g/mol
InChI Key: IMKZAPGIZSTPIP-UHFFFAOYSA-N
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Description

4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H22N2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is used primarily in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of N-methylpiperidine with isopropyl bromide under basic conditions to form N-methyl-N-(propan-2-yl)piperidine. This intermediate is then reacted with vinyl bromide to introduce the ethenyl group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-N-methyl-N-(propan-2-yl)piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

4-ethenyl-N-methyl-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C11H22N2/c1-5-11(13(4)10(2)3)6-8-12-9-7-11/h5,10,12H,1,6-9H2,2-4H3

InChI Key

IMKZAPGIZSTPIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1(CCNCC1)C=C

Origin of Product

United States

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